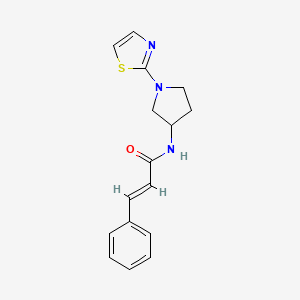

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Thiazole-based compounds like “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide” are synthesized through a series of reactions involving condensation and heterocyclization . The synthetic approach involves condensation of 5-acetylthiazole with 2-formyl thiophene followed by heterocyclization of the produced chalcone with hydrazine and thiosemicarbazide under different conditions .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom.Chemical Reactions Analysis

Thiazole ring, a key component of “this compound”, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The thiazole ring, a component of “this compound”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

- Thiazole derivatives have been investigated for their antioxidant potential. These compounds scavenge free radicals and protect cells from oxidative damage, making them relevant in the context of health and disease prevention .

- Some thiazole derivatives exhibit analgesic and anti-inflammatory effects. Researchers have explored their use in managing pain and inflammation .

- Thiazoles have demonstrated antimicrobial and antifungal properties. Compounds like sulfathiazole and abafungin fall into this category, showing promise in combating infections .

- Certain thiazole derivatives exhibit antiviral effects. These compounds may play a role in inhibiting viral replication or entry into host cells .

- Thiazoles have been investigated for their neuroprotective properties. Their ability to modulate neurotransmitter systems and protect neurons makes them relevant in neurodegenerative disease research .

- Thiazole derivatives have shown promise as antitumor agents. Researchers have synthesized compounds with cytotoxic effects on various cancer cell lines, including prostate cancer .

Antioxidant Properties

Analgesic and Anti-Inflammatory Activity

Antimicrobial and Antifungal Activity

Antiviral Activity

Neuroprotective Potential

Antitumor and Cytotoxic Activity

These applications highlight the versatility of thiazole-based compounds and their potential impact across different fields of research. Further studies are needed to explore their mechanisms of action, safety profiles, and clinical applications. If you’d like more detailed information on any specific area, feel free to ask

Mechanism of Action

Target of action

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, and antineoplastic drugs . Similarly, pyrrolidine is a common scaffold in many drugs used for the treatment of human diseases .

Mode of action

Thiazole-containing compounds often work by interacting with biochemical pathways and enzymes or stimulating/blocking receptors in biological systems . Pyrrolidine-containing compounds also have diverse modes of action, depending on their specific structure and target .

Biochemical pathways

Without specific information on “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide”, it’s hard to say which biochemical pathways it affects. Thiazole and pyrrolidine derivatives have been found to impact a wide range of biochemical pathways .

Pharmacokinetics

The physicochemical properties of thiazole and pyrrolidine rings can influence the pharmacokinetics of compounds that contain them .

Result of action

Thiazole and pyrrolidine derivatives have been found to have a wide range of biological activities, including antimicrobial, antiviral, and antineoplastic effects .

Action environment

The structure and properties of thiazole and pyrrolidine rings can influence how compounds that contain them interact with their environment .

Future Directions

Thiazole-based compounds like “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide” have shown potential in various fields of medicinal chemistry due to their wide range of applications in drug design and discovery . Future research may focus on the development of novel thiazole-based compounds with fewer side effects and increased effectiveness .

properties

IUPAC Name |

(E)-3-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c20-15(7-6-13-4-2-1-3-5-13)18-14-8-10-19(12-14)16-17-9-11-21-16/h1-7,9,11,14H,8,10,12H2,(H,18,20)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITONXOCSZWULT-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C=CC2=CC=CC=C2)C3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1NC(=O)/C=C/C2=CC=CC=C2)C3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2357874.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfanylbenzamide](/img/structure/B2357885.png)

![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)

![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)

![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)

![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)